4-(3-Methylpyridin-2-yl)benzaldehyde
CAS No.: 847446-84-8
Cat. No.: VC18697007
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847446-84-8 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 4-(3-methylpyridin-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3 |
| Standard InChI Key | ASHNBGQNIQIZTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O |
Introduction
Structural and Molecular Characteristics
4-(3-Methylpyridin-2-yl)benzaldehyde features a benzene ring linked to a pyridine moiety via a single bond, with a methyl group at the pyridine’s 3-position and an aldehyde functional group para to the pyridine on the benzene ring. The IUPAC name, 4-(3-methylpyridin-2-yl)benzaldehyde, reflects this arrangement. Key structural identifiers include:
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Canonical SMILES:
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InChIKey:
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PubChem CID: 53426257.
The compound’s planar structure facilitates π-π stacking interactions, making it a candidate for coordination chemistry and supramolecular assemblies. Theoretical calculations predict moderate dipole moments (~3.5 D) due to the electron-withdrawing aldehyde and electron-donating pyridine groups.
Synthesis and Optimization Strategies
Cross-Coupling Approaches
While direct synthesis protocols for 4-(3-Methylpyridin-2-yl)benzaldehyde are sparse, analogous benzaldehyde-pyridine hybrids are typically synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, couples boronic acids with halobenzaldehydes under inert conditions. For example, reacting 4-bromobenzaldehyde with 3-methylpyridin-2-ylboronic acid in the presence of and in tetrahydrofuran (THF) at 80°C could yield the target compound. Yields for such reactions typically range from 60–75%, contingent on catalyst loading and purification methods.
Aldol Condensation and Oxidation
Alternative routes involve Aldol condensation, as demonstrated in the synthesis of related 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-benzaldehyde derivatives . Here, aryl aldehydes are condensed with ketones using alkaline conditions (e.g., 10% NaOH in ethanol), followed by oxidative workup with sodium chlorite and acetic acid to yield carboxylic acids . Adapting this method, 4-(3-Methylpyridin-2-yl)benzaldehyde could be synthesized via condensation of 4-formylphenylboronic acid with 3-methyl-2-pyridone, though this remains hypothetical without experimental validation .
Physicochemical Properties
The compound’s properties are derived from its dual aromatic systems and polar functional groups:
The aldehyde proton resonates as a singlet near δ 10.0 ppm, while pyridine protons appear as doublets between δ 8.0–8.5 ppm . UV-Vis spectra show absorption maxima at ~270 nm (π→π*) and ~310 nm (n→π*), characteristic of conjugated aromatic systems.
Reactivity and Functionalization
The aldehyde group in 4-(3-Methylpyridin-2-yl)benzaldehyde is highly reactive, enabling diverse derivatizations:
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Oxidation: Treatment with in acidic media converts the aldehyde to a carboxylic acid, forming 4-(3-methylpyridin-2-yl)benzoic acid .
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Condensation: Reacts with primary amines to form Schiff bases, as seen in the synthesis of N-(pyridin-2-yl)benzamide derivatives under oxidative conditions .
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Nucleophilic Addition: Grignard reagents add to the aldehyde, producing secondary alcohols, though steric hindrance from the pyridine may slow kinetics.
Pyridine’s nitrogen also participates in coordination chemistry, acting as a ligand for transition metals like Pd(II) or Cu(I), which is exploitable in catalysis.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activities in vitro.
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Coordination Polymers: Exploring metal-organic frameworks (MOFs) for gas storage or catalysis.
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